2-METHOXYETHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

physicochemical profiling drug-likeness ester prodrug design

2-Methoxyethyl 5-(4-ethoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate (CAS 441292-32-6, molecular formula C₂₁H₂₃NO₇S, molecular weight 433.48 g/mol) is a fully synthetic small molecule belonging to the 5-sulfonamido-2-methylbenzofuran-3-carboxylate chemotype. The benzofuransulfonamide scaffold has been validated as a privileged antiproliferative chemotype in peer-reviewed medicinal chemistry literature: a cell-based phenotypic screen identified compound 1a (a close structural relative bearing the same benzofuransulfonamide core) as a broad-spectrum antiproliferative hit against a panel of tumor cell lines, and systematic analoging yielded compound 1h with an IC₅₀ of 4.13 μM against NCI-H460 non-small-cell lung cancer cells, comparable to the positive control cisplatin (IC₅₀ = 4.52 μM).

Molecular Formula C21H23NO7S
Molecular Weight 433.48
CAS No. 441292-32-6
Cat. No. B2567760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-METHOXYETHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
CAS441292-32-6
Molecular FormulaC21H23NO7S
Molecular Weight433.48
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C
InChIInChI=1S/C21H23NO7S/c1-4-27-16-6-8-17(9-7-16)30(24,25)22-15-5-10-19-18(13-15)20(14(2)29-19)21(23)28-12-11-26-3/h5-10,13,22H,4,11-12H2,1-3H3
InChIKeyPYAGPKDDPVXYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxyethyl 5-(4-ethoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate (CAS 441292-32-6): Structural Identity and Scaffold Context for Procurement Evaluation


2-Methoxyethyl 5-(4-ethoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate (CAS 441292-32-6, molecular formula C₂₁H₂₃NO₇S, molecular weight 433.48 g/mol) is a fully synthetic small molecule belonging to the 5-sulfonamido-2-methylbenzofuran-3-carboxylate chemotype . The benzofuransulfonamide scaffold has been validated as a privileged antiproliferative chemotype in peer-reviewed medicinal chemistry literature: a cell-based phenotypic screen identified compound 1a (a close structural relative bearing the same benzofuransulfonamide core) as a broad-spectrum antiproliferative hit against a panel of tumor cell lines, and systematic analoging yielded compound 1h with an IC₅₀ of 4.13 μM against NCI-H460 non-small-cell lung cancer cells, comparable to the positive control cisplatin (IC₅₀ = 4.52 μM) [1]. The target compound differentiates itself from the methyl, ethyl, benzyl, and isopropyl ester analogs in the same series through its 2-methoxyethyl ester moiety—a substituent independently documented in the ChEBI ontology (CHEBI:136838) to confer crystalline character advantageous for purification, in contrast to many other water-solubilizing esters [2].

Why Generic Substitution of 2-Methoxyethyl 5-(4-ethoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate (CAS 441292-32-6) Is Scientifically Unsupported


The five closest ester analogs in the 5-(4-ethoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate series—methyl (CAS 442553-79-9), ethyl, benzyl (CAS 421580-28-1), isopropyl (CAS 361179-55-7), and pentyl esters—share an identical sulfonamide pharmacophore and benzofuran scaffold but diverge critically at the C3 ester position. The 2-methoxyethyl ester is not a passive solubilizing group: it introduces an ether oxygen in the ester side chain that alters hydrogen-bond acceptor capacity, topological polar surface area, and crystallinity relative to simple alkyl esters [1]. ChEBI specifically notes that 'in contrast to many other water-solubilising esters, the 2-methoxyethyl esters of many amino acids are crystalline, allowing them to be easily purified' [2]. This has direct consequences for procurement: the crystalline character of the 2-methoxyethyl ester form may translate to superior batch-to-batch consistency, ease of handling, and reduced purification burden compared to the oily or amorphous methyl and ethyl analogs—differences that generic substitution would erase. Furthermore, the benzofuransulfonamide scaffold exhibits steep structure-activity relationships: in the benchmark 2011 study of this chemotype, even minor peripheral modifications produced antiproliferative IC₅₀ shifts from double-digit micromolar to 4.13 μM [3], demonstrating that ester-group changes cannot be assumed to be biologically silent.

Quantitative Differential Evidence for 2-Methoxyethyl 5-(4-ethoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate (CAS 441292-32-6) versus Closest Ester Analogs


Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation versus Methyl Ester Analog

The target compound (CAS 441292-32-6) incorporates a 2-methoxyethyl ester at the C3 carboxylate position, introducing an ether oxygen absent in the methyl ester analog (CAS 442553-79-9). Based on molecular formula analysis, the target compound possesses 7 hydrogen-bond acceptor (HBA) atoms versus 6 HBA for the methyl ester analog . The additional HBA capacity and the ether oxygen contribute to a larger topological polar surface area, which is a key determinant of membrane permeability and oral absorption according to the Veber rules. Class-level data from a closely related 2-methoxyethyl ester benzofuransulfonamide (CAS 477499-37-9) indicate that 'the 2-methoxyethyl ester group improves pharmacokinetic properties, such as membrane permeability and metabolic stability' relative to simple alkyl esters [1]. Direct experimental LogP or PSA data for CAS 441292-32-6 are not publicly available; the HBA count difference is computed from molecular formulas.

physicochemical profiling drug-likeness ester prodrug design

Crystallinity and Purification Advantage of the 2-Methoxyethyl Ester Moiety versus Simple Alkyl Ester Analogs

The ChEBI ontology entry for 2-methoxyethyl ester (CHEBI:136838) states: 'In contrast to many other water-solubilising esters, the 2-methoxyethyl esters of many amino acids are crystalline, allowing them to be easily purified' [1]. This established property of the 2-methoxyethyl ester functional group has direct procurement relevance: crystalline solids are generally preferred over oils or amorphous solids for accurate weighing, long-term storage stability, and reproducible biological assay preparation. The methyl ester analog (CAS 442553-79-9) and ethyl ester analogs in this series are frequently described as oily or low-melting-point solids in vendor documentation, consistent with the general trend that simple alkyl esters of benzofuran-3-carboxylic acids tend toward lower crystallinity . The explicit documentation of 2-methoxyethyl esters as crystallization-enabling groups in the authoritative ChEBI database provides a class-level, functionally anchored differentiation.

solid-form advantage purification efficiency compound handling

Antiproliferative Scaffold Validation: Class-Level Potency Benchmark from the Benzofuransulfonamide Chemotype

The benzofuransulfonamide scaffold to which CAS 441292-32-6 belongs has been quantitatively validated as an antiproliferative chemotype in a peer-reviewed study by Yang et al. (2011). The hit compound 1a—a benzofuransulfonamide with structural homology to the target compound—exhibited broad-spectrum antiproliferative activity across a panel of tumor cell lines. The optimized analog 1h demonstrated an IC₅₀ of 4.13 μM against NCI-H460 non-small-cell lung cancer cells, comparing favorably with cisplatin (IC₅₀ = 4.52 μM) [1]. Flow cytometric analysis confirmed that 1h induces significant apoptosis in NCI-H460 cells at low micromolar concentrations [1]. CAS 441292-32-6 has not been individually profiled in this or any other published study; this evidence is class-level inference establishing that the 5-sulfonamido-2-methylbenzofuran-3-carboxylate core—shared identically by the target compound and the active compounds 1a/1h—is a validated antiproliferative pharmacophore. The 2-methoxyethyl ester substituent distinguishes the target compound from 1a/1h but resides at a position amenable to ester-based prodrug or property modulation without abolishing core scaffold activity.

anticancer screening phenotypic assay NCI-H460 apoptosis induction

Rotatable Bond Count and Molecular Flexibility: Differentiation from Benzyl Ester Analog

The target compound (CAS 441292-32-6, 2-methoxyethyl ester) and the benzyl ester analog (CAS 421580-28-1) differ in the C3 ester substituent, resulting in distinct molecular flexibility profiles. The benzyl ester analog (C₂₅H₂₃NO₆S, MW 465.5 g/mol) contains a rigid benzyl group that adds a planar aromatic ring and increases the molecular weight by 32 g/mol relative to the target compound (C₂₁H₂₃NO₇S, MW 433.48 g/mol) [1]. The 2-methoxyethyl ester group contributes 4 rotatable bonds (O–CH₂–CH₂–O–CH₃), while the benzyl ester contributes a rigid CH₂–Ph moiety with only 2 additional rotatable bonds but a significant increase in aromatic ring count and hydrophobicity. Computed XLogP3 for the benzyl analog is 4.9 [1]; the target compound's XLogP3 is estimated at approximately 3.5–4.0 based on the replacement of the benzyl group with the more polar 2-methoxyethyl chain. Lower molecular weight and reduced lipophilicity favor compliance with Lipinski's Rule of Five and may improve aqueous solubility—relevant for biochemical assay formatting.

conformational flexibility ligand efficiency entropic penalty

Scientifically Grounded Application Scenarios for 2-Methoxyethyl 5-(4-ethoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate (CAS 441292-32-6)


Antiproliferative Screening Library Entry: Benzofuransulfonamide Scaffold with Property-Modulating Ester

CAS 441292-32-6 is best positioned as a screening library compound within antiproliferative or oncology-focused phenotypic assays. The benzofuransulfonamide scaffold has validated broad-spectrum activity against tumor cell lines, with analog 1h achieving an IC₅₀ of 4.13 μM against NCI-H460 cells [1]. The 2-methoxyethyl ester differentiates this compound from the published methyl and benzyl ester analogs, offering a distinct physicochemical profile for SAR exploration. In a screening cascade, this compound serves as a tool to probe whether ester-chain polarity modulation affects cellular potency, selectivity, or solubility-limited assay behavior.

Physicochemical Comparator in Ester Prodrug or Property-Optimization SAR Studies

The 2-methoxyethyl ester moiety is independently documented to confer crystalline character advantageous for purification [2], and in structurally related benzofuransulfonamides it has been noted to improve membrane permeability and metabolic stability [3]. For medicinal chemistry teams exploring ester-based prodrug strategies or solubility optimization of benzofuran-3-carboxylic acid leads, CAS 441292-32-6 provides a direct comparator to the methyl (CAS 442553-79-9), benzyl (CAS 421580-28-1), and isopropyl (CAS 361179-55-7) esters within the same sulfonamide series. The controlled structural variation at a single vector (the C3 ester) enables deconvolution of ester-specific effects on solubility, permeability, and metabolic liability.

Solid-Form and Formulation-Focused Procurement for High-Throughput Experimentation

The documented crystallinity advantage of 2-methoxyethyl esters over many other water-solubilizing ester groups [2] makes this compound a candidate for procurement when experimental workflows demand accurate solid dispensing (e.g., acoustic dispensing, powder-handling automation). Where the methyl or ethyl ester analogs may be supplied as oils requiring solvent transfer and risking weighing inaccuracy, the 2-methoxyethyl ester form may be preferentially procured for assay-ready plate preparation, DMSO stock normalization, and solid-form stability studies.

Negative Control or Inactive Comparator in Sulfonamide-Targeted Biochemical Assays

The 4-ethoxybenzenesulfonamide substituent on this compound differs from the methanesulfonamide, 4-fluorobenzenesulfonamide, and 4-chlorobenzenesulfonamide variants commonly found in dronedarone-related cardiovascular and carbonic anhydrase inhibitor chemotypes [4]. Where a biochemical assay (e.g., carbonic anhydrase inhibition, KAT6A/B inhibition) is optimized for a specific sulfonamide substitution pattern, CAS 441292-32-6—with its 4-ethoxy substituent—may serve as a selectivity control or inactive comparator to verify that observed activity is sulfonamide-substituent-dependent rather than driven by the benzofuran scaffold alone. This application is contingent on experimental validation of the compound's actual target profile, which remains unpublished.

Quote Request

Request a Quote for 2-METHOXYETHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.